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molecular formula C18H24N2O2Si B1398183 2-(trimethylsilyl)ethyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 375854-52-7

2-(trimethylsilyl)ethyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B1398183
M. Wt: 328.5 g/mol
InChI Key: WSUJOBUFWOMRNC-UHFFFAOYSA-N
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Patent
US06977263B2

Procedure details

4-(3-Cyanophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid 2-trimethylsilanyl-ethyl ester (10.40 g, 32 mmol) was dissolved in ethanol (250 ml), concentrated hydrochloric acid (3 ml, 35 mmol) and 10% palladium on carbon (50% wet, 5.0 g) was added. The mixture was hydrogenated at 50 psi for 4 hours then filtered through celite and concentrated. The oily solid obtained was triturated with ether/pentane and 4-(3-aminomethyl-phenyl)-piperidine-1-carboxylic acid 2-trimethylsilanyl-ethyl ester hydrochloride was obtained as a white solid (7.10 g). 1H NMR [(CD3)2SO, 300 MHz]: δ 8.38 (br s, 2H), 7.20-7.40 (m, 4H), 4.10 (t, 4H), 3.98 (s, 2H), 2.63-3.00 (m, 3H), 1.75 (m, 2H), 1.50 (m, 2H), 0.94 (t, 2H), 0.02 (s, 9H). LC-MS (ES) 335 (M++H), 93% TIC.
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:23])([CH3:22])[CH2:3][CH2:4][O:5][C:6]([N:8]1[CH2:13][CH:12]=[C:11]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]#[N:21])[CH:15]=2)[CH2:10][CH2:9]1)=[O:7].[ClH:24]>C(O)C.[Pd]>[ClH:24].[CH3:1][Si:2]([CH3:23])([CH3:22])[CH2:3][CH2:4][O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([CH2:20][NH2:21])[CH:15]=2)[CH2:10][CH2:9]1)=[O:7] |f:4.5|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
C[Si](CCOC(=O)N1CCC(=CC1)C1=CC(=CC=C1)C#N)(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oily solid obtained
CUSTOM
Type
CUSTOM
Details
was triturated with ether/pentane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.C[Si](CCOC(=O)N1CCC(CC1)C1=CC(=CC=C1)CN)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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